(2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-methylphenol.
Alkylation: The phenol undergoes alkylation with a suitable alkyl halide to introduce the propanoic acid side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions followed by chiral resolution using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-5-methylphenylpropanoic acid.
Reduction: Formation of 2-(2-methoxy-5-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(methoxycarbonyl)phenylboronic acid
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
(2R)-2-(2-Methoxy-5-methylphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2R)-2-(2-methoxy-5-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKUQSJXUEQSQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.